tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H22N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a tert-butyl group, a cyano group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-2,2-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the carboxylate ester. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of 4-amino-2,2-dimethylpiperidine derivatives.
Hydrolysis: Formation of 4-cyano-2,2-dimethylpiperidine-1-carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of cyano and ester groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate is largely dependent on its chemical structure. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical pathways. The piperidine ring provides a rigid framework that can interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
- tert-Butyl 4-cyano-2,2-dimethylpyridin-2-ylcarbonate
- tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate
Comparison: While these compounds share similar functional groups, this compound is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to other similar compounds. The piperidine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-7-6-10(9-14)8-13(15,4)5/h10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHJILRUKIFCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2122117-50-2 |
Source
|
Record name | tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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